2-Cyano-6-phenyloxazolopiperidine

Asymmetric Synthesis Process Chemistry Chiral Auxiliary

Sourcing a reliable chiral auxiliary for asymmetric piperidine synthesis poses challenges in stereocontrol reproducibility and scalable supply. The CNRS auxiliary resolves this as a validated, stable 1,4-dihydropyridine equivalent with documented diastereoselectivity. - Proven scalability: Kilolaboratory procedure delivering 53% yield and 98.3% purity de-risks process scale-up. - Stereochemical reliability: Enables synthesis of 2-substituted, 2,6-disubstituted, and spiropiperidines with high predictability. - Industrial utility: Applied in total syntheses of (S)-coniine and key pharmaceutical intermediates, including NK1 and orexin receptor antagonist precursors.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B14121631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-phenyloxazolopiperidine
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1N=C(O2)C#N)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c14-7-12-16-11-6-10(8-15-13(11)17-12)9-4-2-1-3-5-9/h1-5,10,15H,6,8H2
InChIKeyAHJDSTJXUBESNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-6-phenyloxazolopiperidine Procurement Guide


2-Cyano-6-phenyloxazolopiperidine, also known as the CNRS chiral auxiliary, is a stable, bicyclic heterocycle that functions as a chiral, non-racemic 1,4-dihydropyridine equivalent [1]. Developed by Husson and colleagues, it is a foundational building block for the asymmetric synthesis of a diverse range of substituted piperidines and complex alkaloids [1][2]. Its utility is underscored by its capacity for diastereoselective transformations and documented scalability to multikilogram quantities [2][3].

Chiral building block
Non-racemic 1,4-dihydropyridine equivalent for asymmetric piperidine and alkaloid synthesis
Scalable process
Documented multikilogram preparation supports transition from research to pilot scale
Diastereoselective control
High and predictable diastereoselectivity enables reliable stereochemical outcomes

2-Cyano-6-phenyloxazolopiperidine: Substitution Risks


Generic substitution among chiral auxiliaries or piperidine synthons is not advisable due to profound differences in stereocontrol, synthetic accessibility, and scalability. While numerous chiral auxiliaries exist (e.g., oxazolidinones, sulfinamides), their diastereoselectivity profiles, the ease of auxiliary removal, and their established utility in multistep syntheses vary widely [1]. The CNRS auxiliary (2-cyano-6-phenyloxazolopiperidine) is uniquely validated as a chiral 1,4-dihydropyridine equivalent, enabling specific transformations that other auxiliaries cannot perform [2]. Moreover, its synthesis has been optimized to a robust, scalable process with a known impurity and stereoisomer profile, which is a critical differentiator for process chemistry and industrial applications [3].

Stereocontrol profile divergence
Alternative chiral auxiliaries may exhibit different diastereoselectivity, altering downstream enantiomeric purity.
Transformation specificity
As a chiral 1,4-dihydropyridine equivalent, this auxiliary enables unique reactivity not replicated by oxazolidinones or sulfinamides.
Scalability uncertainty
Lack of published robust scale-up procedures for generic substitutes may introduce process risk and impurity variation.

2-Cyano-6-phenyloxazolopiperidine Evidence Guide


High Diastereoselectivity in Kilolaboratory Synthesis

The synthesis of 2-cyano-6-phenyloxazolopiperidine on a large scale proceeds with exceptional diastereoselectivity, yielding a product mixture with a diastereomeric ratio (dr) of 99.6:0.4 in favor of the desired isomer [1]. This is a critical quality attribute for a chiral auxiliary, as it directly impacts the final enantiomeric purity of the downstream target. In comparison, other chiral auxiliary preparations (e.g., some oxazolidinones) can report lower selectivities, often requiring additional purification steps [2].

Kilolab diastereoselectivity
Head-to-head
dr 99.6 : 0.4 (desired/minor isomer)
Supports procurement of a single, defined isomer for reproducible asymmetric reactions.
Compared to variable dr in some oxazolidinone preparations; >250:1 ratio minimizes purification need.
Asymmetric Synthesis Process Chemistry Chiral Auxiliary

Scalability to Multikilogram Batches

A significant differentiator for 2-cyano-6-phenyloxazolopiperidine is the existence of a published, robust, kilolaboratory-scale preparation [1]. The process achieves an isolated yield of 53% with a purity of 98.3% (LCAP) on a large scale [1]. This is in stark contrast to many chiral auxiliaries that lack published, scalable procedures, creating substantial risk and cost for projects transitioning from discovery to development. For instance, early syntheses of the CNRS auxiliary in water were limited to 50-60% yield, but the optimized organic-medium method with ZnBr₂ catalysis improved this to 65-70% at bench scale and enabled reliable scale-up [2][1].

Kilolaboratory scale-up
Head-to-head
53% yield, 98.3% purity (LCAP) at multikilogram scale
Documented scalable route de-risks supply continuity for larger research or development programs.
Aqueous-method benchmark: 50–60% yield; optimized organic/ZnBr₂ process improved to 65–70% lab scale.
Process Chemistry Scale-up GMP Synthesis

High Optical Purity from Efficient Stereocontrol

The compound exhibits a consistently high specific optical rotation, reported as -285° (C=1, CHCl₃) and in a range from -275° to -295° . This high magnitude of rotation is a direct consequence of the high diastereomeric purity achieved during its synthesis and is a reliable, simple metric for batch-to-batch consistency. For comparison, other commercial chiral auxiliaries are specified with lower optical rotation values (e.g., a high-purity auxiliary specified with -207° [1]), though a direct head-to-head is not applicable as it measures different molecular properties. The high and stable optical rotation of the CNRS auxiliary serves as a practical quality benchmark.

Optical rotation consistency
Reported
[α]D²⁰ -285° (c=1, CHCl₃), typical range -275° to -295°
High specific rotation serves as a reliable batch-to-batch enantiopurity indicator.
Comparator auxiliary specified at -207°; direct comparison limited by different molecular properties.
Enantiomeric Purity Quality Control Chiral Chromatography

Broad Utility in Natural Product and Drug Synthesis

2-Cyano-6-phenyloxazolopiperidine is not just a theoretical synthon; its utility is extensively documented in the total synthesis of numerous bioactive molecules. It has been successfully employed in the asymmetric synthesis of simple piperidine alkaloids such as (S)-coniine, dihydropinidine, and monomorine I, as well as more complex targets like 3-aminoazepanes, spiropiperidines, and an NK1 antagonist [1][2]. This contrasts with less-established auxiliaries where the scope of demonstrated application is limited. The successful application in a multikilogram synthesis of an orexin receptor antagonist further highlights its industrial relevance [1].

Synthetic application breadth
Reported
Validated in total synthesis of coniine, dihydropinidine, monomorine I, spiropiperidines, NK1 and orexin receptor antagonists
Broad documented scope reduces risk of investing in an unproven building block for diverse alkaloid targets.
Many auxiliaries have narrower application focus; this portfolio confirms versatility across structural classes.
Alkaloid Synthesis Medicinal Chemistry Building Block

Consistent Commercial Purity

Commercially available 2-cyano-6-phenyloxazolopiperidine is consistently supplied with a high purity specification of >98.0% by both HPLC (area%) and nonaqueous titration . This high level of purity minimizes the presence of unknown impurities that could poison catalysts or lead to side reactions in complex, multi-step syntheses. While many chiral auxiliaries are sold at similar nominal purities, the combination of a robust, scalable process and a high-purity commercial standard for the CNRS auxiliary ensures reliability and reduces the need for costly in-house repurification before use [1].

Commercial purity standard
Specification review
>98.0% by HPLC (area%) and nonaqueous titration
High and consistent purity specification minimizes catalyst poisoning and side reactions.
Comparable nominal purity to other auxiliaries, but robust manufacturing ensures batch-to-batch reliability.
Analytical Chemistry Purity Specification Procurement

2-Cyano-6-phenyloxazolopiperidine Applications


Asymmetric Synthesis of Alkaloids and Natural Products

This compound is an optimal starting material for the stereocontrolled synthesis of 2-substituted, 2,6-disubstituted, and spiropiperidines. Its utility is proven in the total synthesis of alkaloids like (S)-coniine, dihydropinidine, and monomorine I [1]. The high and predictable diastereoselectivity observed in key steps (e.g., cyano group additions) makes it a reliable choice for constructing chiral piperidine cores found in many bioactive natural products and pharmaceuticals [2].

Scalable Synthesis of Chiral Building Blocks

For projects moving beyond early discovery, the CNRS auxiliary is an excellent choice due to its documented scalability. The published kilolaboratory procedure, which yields the compound in 53% yield with 98.3% purity, provides a solid foundation for process chemists to develop robust, large-scale manufacturing routes [1]. This de-risks the transition from R&D to pilot plant and eventual commercial production.

Drug Candidate and Pharmacological Probe Synthesis

The compound is a key intermediate for the synthesis of biologically active molecules, including an NK1 antagonist and an orexin receptor antagonist [1]. Its ability to introduce chirality into the piperidine scaffold, a privileged structure in drug discovery, makes it invaluable for medicinal chemists exploring structure-activity relationships (SAR) around chiral amine pharmacophores [2].

Synthetic Methodology and Chiral Auxiliary Studies

As a stable, chiral 1,4-dihydropyridine equivalent, this compound is a fundamental tool for investigating new asymmetric transformations [1]. Its well-defined stereochemistry and reactivity profile make it an ideal substrate for developing novel methodologies for C-C and C-N bond formation, as well as for comparative studies evaluating the performance of different chiral auxiliaries or catalytic systems.

Application
Selection Property
Validation Focus
Asymmetric alkaloid and natural product synthesis
Chiral auxiliary identity
Diastereoselectivity and enantiopurity in piperidine core construction
Scalable synthesis of chiral building blocks
Process documentation and robustness
Kilolaboratory yield, purity, and impurity profile verification
Drug candidate and pharmacological probe synthesis
Piperidine scaffold chirality
Enantiomeric excess and stereochemical integrity in target molecule
Synthetic methodology and auxiliary studies
Stable 1,4-dihydropyridine equivalence
Reaction scope and stereochemical outcome benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-6-phenyloxazolopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.